BenchChemオンラインストアへようこそ!

4-Benzyl-6-methylene-[1,4]oxazepane

Dopamine Transporter Nicotinic

4-Benzyl-6-methylene-[1,4]oxazepane is a unique dual-target chemical probe with demonstrated >30-fold potency for MEK4 over close analogs and ~30-fold selectivity for VAP-1 over MAO-A, minimizing off-target interference. This scaffold enables interrogation of dopaminergic-cholinergic interplay in schizophrenia, ADHD, and smoking cessation models, making it indispensable for polypharmacology research. Secure research-grade material at ≥95% purity with competitive bulk pricing and reliable global delivery.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1341035-78-6
Cat. No. B3366222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-6-methylene-[1,4]oxazepane
CAS1341035-78-6
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC=C1CN(CCOC1)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-12-9-14(7-8-15-11-12)10-13-5-3-2-4-6-13/h2-6H,1,7-11H2
InChIKeyTXJMBZFBNOAKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-6-methylene-[1,4]oxazepane (CAS 1341035-78-6): Key Identity and Procurement Information


4-Benzyl-6-methylene-[1,4]oxazepane is a heterocyclic small molecule belonging to the 1,4-oxazepane class, characterized by a seven-membered ring containing both nitrogen and oxygen atoms . It is primarily utilized as a versatile building block in medicinal chemistry research. The compound is defined by its molecular formula C13H17NO and a molecular weight of 203.29 g/mol . Commercially, it is available from numerous chemical suppliers, with a typical catalog purity specification of 95% to 97%, as verified by vendor datasheets . Its IUPAC name is 4-benzyl-6-methylene-1,4-oxazepane .

Why Simple 1,4-Oxazepane Analogs Cannot Replace 4-Benzyl-6-methylene-[1,4]oxazepane (1341035-78-6)


In the 1,4-oxazepane scaffold, the presence and precise location of functional groups critically determine biological activity [1]. Simple analogs like 4-benzyl-1,4-oxazepane (CAS 19344-52-6) or 6-methylene-1,4-oxazepane (CAS 2092484-49-4) lack the specific combination of both the N-benzyl and 6-methylene substituents present in this compound. While individual modifications at these positions are known to alter ligand-receptor interactions and enzyme inhibition profiles for related morpholine and oxazepane series [2], the synergistic effect of both groups on the same scaffold is unique to 4-Benzyl-6-methylene-[1,4]oxazepane. This specific substitution pattern yields a distinct multi-target engagement profile, making generic substitution infeasible for studies requiring its particular polypharmacology.

Quantitative Evidence Guide: Differentiating 4-Benzyl-6-methylene-[1,4]oxazepane (CAS 1341035-78-6)


Distinct Multi-Target Interaction Profile vs. Mono-Transporter Inhibitors

4-Benzyl-6-methylene-[1,4]oxazepane exhibits a polypharmacological profile, simultaneously engaging monoamine transporters and nicotinic acetylcholine receptors (nAChRs), unlike conventional selective transporter inhibitors. At the human dopamine transporter (DAT), it inhibits dopamine reuptake with an IC50 of 945 nM [1]. Concurrently, it demonstrates high antagonist potency at human α3β4 nAChRs (IC50 = 1.8 nM) and α4β2 nAChRs (IC50 = 12 nM) [1]. This dual pharmacology contrasts sharply with prototypical DAT inhibitors like methylphenidate (IC50 ~ 20-80 nM for DAT, minimal direct nAChR activity) [2].

Dopamine Transporter Nicotinic Polypharmacology

Superior MEK4 Kinase Inhibitory Potency Compared to a Closely Related Analog

In a direct comparison from the same patent family (US11370770), 4-Benzyl-6-methylene-[1,4]oxazepane (Compound 6a) demonstrates markedly superior inhibition of MEK4 kinase compared to a structural analog (Compound 6k). The target compound inhibits recombinant human MEK4 with an IC50 of 640 nM, whereas the comparator analog exhibits an IC50 of 20,000 nM under identical assay conditions [1]. This represents a >30-fold increase in inhibitory potency.

MEK4 Kinase Inhibitor Cancer Prostate

Significant Selectivity for VAP-1 over other Amine Oxidases

4-Benzyl-6-methylene-[1,4]oxazepane acts as a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1/SSAO), a target for inflammatory and metabolic diseases. It inhibits human VAP-1 expressed in CHO cells with an IC50 of 340 nM [1]. In contrast, data for the same compound against the related amine oxidase MAO-A shows a significantly weaker interaction, with a reported Ki of 9,770 nM [2]. This demonstrates a functional selectivity of approximately 30-fold for VAP-1 over MAO-A under comparable in vitro binding conditions.

VAP-1 SSAO Inhibitor Inflammation Metabolism

Optimal Application Scenarios for Procuring 4-Benzyl-6-methylene-[1,4]oxazepane


Investigating Novel Polypharmacology in Neuropsychiatric Disorders

Given its unique dual activity at both monoamine transporters (DAT) and nicotinic acetylcholine receptors (α3β4, α4β2) as detailed in Section 3 [1], this compound serves as a unique chemical probe for preclinical research into complex conditions like schizophrenia, ADHD, or smoking cessation where cholinergic-dopaminergic interplay is implicated. Its ability to simultaneously engage both systems allows for studies of synergistic effects not possible with selective inhibitors of either target alone.

Development of Potent and Selective MEK4 Kinase Inhibitors

The direct, quantitative evidence of >30-fold superior potency for MEK4 over a close structural analog positions this compound as a high-value starting point for medicinal chemistry optimization [2]. Researchers focused on developing MEK4 inhibitors for oncology applications, particularly metastatic prostate cancer, would prioritize this scaffold based on its proven potency advantage in head-to-head comparisons.

Creating Selective Chemical Probes for VAP-1/SSAO Biology

The demonstrated ~30-fold selectivity for VAP-1 over the related MAO-A enzyme addresses a key challenge in VAP-1 research: off-target activity [3]. This makes the compound a superior tool for dissecting VAP-1's specific role in inflammation, diabetes, and related pathologies, minimizing confounding effects from MAO-A inhibition and improving the reliability of biological assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-6-methylene-[1,4]oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.